molecular formula C9H17NO4 B12607853 2-Cyclohexyl-2-nitropropane-1,3-diol CAS No. 649766-14-3

2-Cyclohexyl-2-nitropropane-1,3-diol

Cat. No.: B12607853
CAS No.: 649766-14-3
M. Wt: 203.24 g/mol
InChI Key: SSRGVAXUAPSGEE-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-nitropropane-1,3-diol is an organic compound known for its antimicrobial properties. It is a white solid that is commonly used as a preservative in various industrial and consumer products. The compound is particularly effective against a wide range of bacteria, making it a valuable component in products that require long-term preservation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-2-nitropropane-1,3-diol typically involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane through a nitroaldol reaction . The reaction conditions often require a controlled environment to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound has scaled up significantly over the years. The process involves large-scale bromination reactions, often conducted in specialized reactors to handle the exothermic nature of the reaction. The compound is then purified and crystallized to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-2-nitropropane-1,3-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and other substituted compounds .

Scientific Research Applications

2-Cyclohexyl-2-nitropropane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial action of 2-Cyclohexyl-2-nitropropane-1,3-diol is primarily due to its ability to disrupt bacterial cell membranes. The compound interacts with thiol groups in bacterial proteins, leading to the oxidation of these groups and subsequent cell death. Additionally, the compound can generate reactive oxygen species that further contribute to its bactericidal effects .

Comparison with Similar Compounds

Uniqueness: 2-Cyclohexyl-2-nitropropane-1,3-diol is unique due to its cyclohexyl group, which enhances its stability and effectiveness compared to other similar compounds. This structural feature allows it to be more effective in various industrial and consumer applications .

Properties

CAS No.

649766-14-3

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

2-cyclohexyl-2-nitropropane-1,3-diol

InChI

InChI=1S/C9H17NO4/c11-6-9(7-12,10(13)14)8-4-2-1-3-5-8/h8,11-12H,1-7H2

InChI Key

SSRGVAXUAPSGEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CO)(CO)[N+](=O)[O-]

Origin of Product

United States

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